BenchChemオンラインストアへようこそ!

Chlorzoxazone

CYP2E1 phenotyping drug metabolism probe enzymatic selectivity

Chlorzoxazone is a benzoxazolone-derivative centrally acting skeletal muscle relaxant (SMR) indicated as an adjunct to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal conditions. It acts primarily at the spinal cord and subcortical levels via inhibition of polysynaptic reflex arcs.

Molecular Formula C7H4ClNO2
Molecular Weight 169.56 g/mol
CAS No. 95-25-0
Cat. No. B1668890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorzoxazone
CAS95-25-0
SynonymsChlorzoxazone;  Paraflex;  5-Chloro-2-benzoxazolone;  Chlorzoxazon;  Myoflexin;  McNeil Brand of Chlorzoxazone;  Ortho Brand of Chlorzoxazone;  Paraflex;  Parafon;  Parafon;  Forte;  DSC; 
Molecular FormulaC7H4ClNO2
Molecular Weight169.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)O2
InChIInChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
InChIKeyTZFWDZFKRBELIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility25.4 [ug/mL] (The mean of the results at pH 7.4)
2.96e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorzoxazone (CAS 95-25-0): Procurement-Grade Characterization of a Centrally Acting Skeletal Muscle Relaxant and CYP2E1 Probe Substrate


Chlorzoxazone is a benzoxazolone-derivative centrally acting skeletal muscle relaxant (SMR) indicated as an adjunct to rest and physical therapy for the relief of discomfort associated with acute, painful musculoskeletal conditions [1]. It acts primarily at the spinal cord and subcortical levels via inhibition of polysynaptic reflex arcs [1]. Beyond its therapeutic role, chlorzoxazone possesses a unique secondary identity as the most selective in vivo probe substrate available for cytochrome P450 2E1 (CYP2E1) phenotyping in humans [2]. The compound is administered orally at doses of 250–750 mg three to four times daily, with a total daily dose range of 1,500–3,000 mg in adults [3].

Why In-Class Skeletal Muscle Relaxant Substitution Is Not Interchangeable: Chlorzoxazone Differentiation Factors


Centrally acting skeletal muscle relaxants share a common therapeutic indication but diverge substantially in pharmacokinetic half-life, metabolic pathway, cytochrome P450 interaction profile, protein binding, and adverse event burden [1]. Chlorzoxazone possesses a combination of characteristics absent from any single comparator: the shortest elimination half-life in its class (~1 hour), the lowest plasma protein binding (13–18%), a unique and extensively validated role as a selective CYP2E1 probe substrate, and a demonstrated absence of perpetrator CYP inhibition or induction in vivo [2][3][4]. These properties collectively determine dosing frequency, drug–drug interaction liability, feasibility of CYP2E1 phenotyping protocols, and suitability for populations where rapid drug offset is clinically desirable. Substituting metaxalone, methocarbamol, or cyclobenzaprine for chlorzoxazone without accounting for these orthogonal differentiation axes can invalidate pharmacokinetic study designs, alter drug interaction predictions, and compromise clinical outcomes in sedation-sensitive patients [5].

Chlorzoxazone Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


CYP2E1 Probe Selectivity: 141-Fold Turnover Advantage Over CYP3A4 and >92% Inhibition by CYP2E1-Specific Inhibitor

Chlorzoxazone is the definitive selective probe substrate for CYP2E1 phenotyping, a property not shared by any other skeletal muscle relaxant. In vitro, genetically expressed pure human CYP2E1 hydroxylated chlorzoxazone with a turnover number of 19.7 min⁻¹, compared to only 0.14 min⁻¹ for CYP3A4—a 141-fold selectivity ratio [1]. In human liver microsomes (n=14 samples), the specific CYP2E1 inhibitor diethyldithiocarbamate (DEDTC) reduced chlorzoxazone 6-hydroxylase activity by 92.3 ± 7.6%, while the CYP3A-specific inhibitor ketoconazole reduced activity by only 8.6 ± 6.3% [1]. Chlorzoxazone 6-hydroxylation activity correlated strongly with immunodetected CYP2E1 protein (r = 0.81, P < 0.001) and 4-nitrophenol 2-hydroxylase activity (r = 0.92, P < 0.001), but showed no correlation with CYP3A or CYP1A activities [1]. In vivo, the plasma 6-OH-chlorzoxazone/chlorzoxazone metabolic ratio (CHZ-MR) at 2 h post 500 mg oral dose was unaffected by smoking status (0.30 ± 0.13 non-smokers vs. 0.32 ± 0.15 smokers), confirming that CYP1A2, despite being capable of chlorzoxazone 6-hydroxylation in vitro, does not meaningfully contribute in vivo [1]. Concomitant grapefruit juice (a CYP3A4 inhibitor) did not significantly alter the CHZ-MR (0.29 ± 0.1 vs. 0.31 ± 0.1, n=9), further confirming CYP3A independence [1].

CYP2E1 phenotyping drug metabolism probe enzymatic selectivity

Elimination Half-Life: Shortest Among Oral Skeletal Muscle Relaxants Enables Rapid Onset/Offset Dosing

Chlorzoxazone exhibits the shortest elimination half-life among commonly prescribed oral skeletal muscle relaxants, measured at approximately 1 hour (1.12 ± 0.48 h following a 750 mg oral dose) [1][2]. This is substantially shorter than metaxalone (2–3 h; mean 9.2 ± 4.8 h in some populations), methocarbamol (1–2 h), carisoprodol (1.5–8 h), cyclobenzaprine (24–72 h), orphenadrine (14–16 h), and baclofen (2.5–4 h) [3]. The pharmacokinetically determined duration of action for chlorzoxazone is 3–4 hours, and plasma levels are detectable within 30 minutes of oral administration with peak concentrations reached at 1–2 hours [4]. The short half-life necessitates more frequent dosing (3–4 times daily) but affords clinical advantages in situations requiring rapid drug clearance, such as daytime dosing without residual sedation, or when a muscle relaxant with predictable offset is needed in polymedicated patients [3].

pharmacokinetics half-life comparison dosing frequency

Sedation Profile vs. Diazepam: 3-Fold Lower Somnolence Rate in Head-to-Head Trial

In a direct head-to-head randomized trial (Scheiner, 1976), chlorzoxazone 750 mg four times daily was compared with diazepam 5 mg four times daily in patients with musculoskeletal conditions [1]. Chlorzoxazone produced somnolence in only 27% of patients compared to 81% with diazepam—a 3-fold lower rate. Dizziness or lightheadedness occurred in 0% of chlorzoxazone-treated patients versus 44% with diazepam. Dry mouth was reported in 4% versus 19%. The overall any-adverse-event rate was 27% for chlorzoxazone versus 81% for diazepam [1]. In a separate head-to-head trial (Bragstad, 1979) comparing chlorzoxazone 500 mg three times daily with tizanidine 2 mg three times daily, the any-adverse-event rate was 15% for chlorzoxazone versus 0% for tizanidine; however, this 15% rate is still markedly lower than the 81% observed with diazepam in the Scheiner trial [1]. The lower CNS depressant burden of chlorzoxazone relative to diazepam represents a clinically meaningful and quantifiable differentiation for sedation-sensitive applications.

sedation adverse events CNS depression

Superior Analgesic Efficacy vs. Orphenadrine in Cervical Spondylosis: Statistically Significant at Day 7 and Day 14

A prospective randomized clinical trial (Al-ameri et al., 2018) compared chlorzoxazone 250 mg twice daily versus orphenadrine 35 mg twice daily in 60 adults with cervical spondylosis over 14 days [1]. Pain severity was assessed using the Visual Analogue Scale (VAS) at day 0, 7, and 14. Both treatments produced significant pain reduction from baseline (chlorzoxazone p=0.001; orphenadrine p=0.002). Critically, the chlorzoxazone group demonstrated significantly lower pain scores than the orphenadrine group at day 7 (p=0.034) and at day 14 (p=0.014) [1]. All patients showed a reduction in mean pain score (p=0.001). This trial provides direct, statistically quantified evidence that chlorzoxazone produces superior analgesic outcomes compared to orphenadrine in a head-to-head design, with the separation becoming more pronounced at the later time point [1].

muscle spasm pain management cervical spondylosis

Plasma Protein Binding: 2.6- to 3.8-Fold Lower Than Methocarbamol, Reducing Displacement Interaction Risk

Chlorzoxazone exhibits plasma protein binding of only 13–18%, which is markedly lower than that of methocarbamol (46–50%) and most other centrally acting SMRs [1][2]. The low protein binding of chlorzoxazone means that a higher fraction of the administered dose is available as free, pharmacologically active drug, and the risk of competitive protein-binding displacement interactions with highly bound co-medications is substantially reduced [1]. In contrast, methocarbamol at 46–50% protein binding carries a greater theoretical risk of altered free drug concentrations when co-administered with other highly protein-bound agents such as warfarin, NSAIDs, or sulfonylureas [2]. This difference is particularly relevant in polymedicated patient populations and in research settings where controlled pharmacokinetic conditions are required to minimize confounding from protein-binding interactions.

protein binding drug-drug interaction free fraction

CYP Drug Interaction Profile: Chlorzoxazone Is Not a Perpetrator of CYP Inhibition or Induction In Vivo

Unlike several other skeletal muscle relaxants that act as moderate inhibitors of specific CYP isoforms (e.g., cyclobenzaprine inhibits CYP2D6; carisoprodol induces CYP2B6), chlorzoxazone is classified as not an inhibitor or inducer of any CYP enzymes in vivo, based on the Legemiddelverket and Interaksjonsdatabasen drug interaction registries [1]. At the standard therapeutic milligram doses (250–750 mg), chlorzoxazone can inhibit CYP3A4 in vitro, but a microdose phenotyping study (Hohmann et al., 2019) demonstrated that a reduced chlorzoxazone microdose did not interact with the CYP3A marker substrate midazolam, enabling simultaneous administration in a CYP2E1/CYP3A phenotyping cocktail [2]. This clean CYP interaction profile—acting solely as a substrate (victim) rather than a perpetrator—distinguishes chlorzoxazone from metaxalone (metabolized by CYP1A2, CYP2D6, CYP2E1, CYP3A4) and from cyclobenzaprine (extensively metabolized with potential for CYP2D6 interactions) [1][3].

CYP inhibition drug interaction metabolic phenotyping

Chlorzoxazone Optimal Procurement and Application Scenarios Based on Differentiation Evidence


CYP2E1 Phenotyping Studies in Clinical Pharmacology and Toxicology Research

Chlorzoxazone is the validated probe substrate of choice for non-invasive in vivo CYP2E1 phenotyping. The 141-fold turnover selectivity over CYP3A4 and >92% inhibition by the CYP2E1-specific inhibitor DEDTC confirm that no other skeletal muscle relaxant can substitute for this application [1]. The established plasma metabolic ratio (6-OH-chlorzoxazone/chlorzoxazone at 2–4 h post 250–500 mg oral dose) provides a standardized phenotypic trait measure unaffected by smoking status, grapefruit juice, or CYP1A/CYP3A modulators [1]. Research laboratories and contract research organizations conducting drug-metabolism studies, ethanol-related hepatotoxicity research, or CYP2E1 induction/inhibition screening should specify chlorzoxazone as their probe substrate; generic substitution with any other SMR will invalidate the phenotypic readout [1].

Daytime Muscle Spasm Management Requiring Minimal Sedation and Rapid Drug Offset

For clinical pathways prioritizing low sedation burden, chlorzoxazone provides 3-fold lower somnolence (27%) compared to diazepam (81%) at equally effective muscle relaxant doses [2]. Combined with the shortest elimination half-life in class (~1 h) and a duration of action of 3–4 hours, chlorzoxazone enables daytime dosing with predictable drug clearance before evening, reducing cumulative sedation risk [3]. This profile is particularly suited for ambulatory patients who must maintain cognitive function (driving, operating machinery) between doses, and for elderly patients in whom the 2023 Beers Criteria recommend extreme caution with SMRs but where chlorzoxazone's rapid offset may offer a relative advantage over long-half-life agents such as cyclobenzaprine (24–72 h) [4].

Polymedicated Patient Populations Requiring Low Drug–Drug Interaction Liability

Chlorzoxazone's combination of low plasma protein binding (13–18%) and absence of perpetrator CYP inhibition or induction in vivo makes it a rationally preferable SMR for patients receiving multiple concomitant medications [5][6]. Compared to methocarbamol (46–50% protein bound), chlorzoxazone carries 2.6- to 3.8-fold lower risk of competitive protein-binding displacement interactions with warfarin, sulfonylureas, or NSAIDs [5]. Compared to metaxalone (metabolized by CYP1A2, CYP2D6, CYP2E1, CYP3A4) and cyclobenzaprine (CYP2D6 interaction potential), chlorzoxazone acts purely as a CYP substrate rather than a perpetrator, simplifying polypharmacy management [6]. Procurement for hospital formularies serving medically complex, multimorbid populations should weigh these quantitative interaction advantages.

Musculoskeletal Pain Protocols Where Superiority Over Orphenadrine Is Evidenced

In cervical spondylosis and related musculoskeletal pain conditions, chlorzoxazone has direct head-to-head evidence of statistically superior analgesic efficacy over orphenadrine, with significantly lower VAS pain scores at both day 7 (p=0.034) and day 14 (p=0.014) [7]. Clinical procurement decisions for orthopedic, physiatry, or primary care settings where orphenadrine is a formulary alternative should reference this direct comparative evidence. The trial also confirmed that both agents produced significant pain reduction from baseline, but chlorzoxazone's incremental benefit over orphenadrine was statistically robust and became more pronounced with continued treatment [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorzoxazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.